5-((2,4-Dimethylphenyl)amino)-1,2,4-triazin-3-ol
Description
5-((2,4-Dimethylphenyl)amino)-1,2,4-triazin-3-ol is a substituted 1,2,4-triazine derivative characterized by a hydroxyl group at position 3 and a 2,4-dimethylphenylamino substituent at position 3. Its molecular formula is C₁₁H₁₃N₅O, with a molecular weight of 231.26 g/mol. The presence of electron-donating methyl groups on the phenyl ring enhances steric bulk and may modulate electronic interactions, affecting solubility and reactivity .
Properties
Molecular Formula |
C11H12N4O |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
5-(2,4-dimethylanilino)-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C11H12N4O/c1-7-3-4-9(8(2)5-7)13-10-6-12-15-11(16)14-10/h3-6H,1-2H3,(H2,13,14,15,16) |
InChI Key |
PHPVVKBYPMJBEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=O)NN=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,4-Dimethylphenyl)amino)-1,2,4-triazin-3-ol typically involves the reaction of 2,4-dimethylaniline with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the complete formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 5-((2,4-Dimethylphenyl)amino)-1,2,4-triazin-3-ol can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
5-((2,4-Dimethylphenyl)amino)-1,2,4-triazin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted triazine derivatives.
Scientific Research Applications
5-((2,4-Dimethylphenyl)amino)-1,2,4-triazin-3-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-((2,4-Dimethylphenyl)amino)-1,2,4-triazin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Substituent Impact :
- Electron-donating groups (e.g., -CH₃, -OCH₃): Increase solubility in organic solvents and stabilize charge distribution, enhancing intermolecular interactions .
- Electron-withdrawing groups (e.g., -F, -Cl): Improve thermal stability and bioactivity but reduce aqueous solubility .
- Thiol (-SH) vs. hydroxyl (-OH) : Thiol derivatives exhibit higher reactivity in disulfide bond formation, whereas hydroxyl groups favor hydrogen bonding .
Physicochemical Properties
- Solubility: The target compound is sparingly soluble in water but dissolves in DMSO or methanol, similar to 5-(3,4-dimethoxyphenyl)-1,2,4-triazin-3-amine .
- Thermal stability : Methyl and methoxy substituents lower melting points (~150–200°C) compared to halogenated analogues (>200°C) .
- Crystallinity : Most triazine derivatives form crystalline powders, as seen in N-(2-nitrophenyl)-5-phenyl-1H-1,2,4-triazol-3-amine .
Biological Activity
5-((2,4-Dimethylphenyl)amino)-1,2,4-triazin-3-ol is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological properties, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 5-((2,4-Dimethylphenyl)amino)-1,2,4-triazin-3-ol can be summarized as follows:
- Molecular Formula : C10H12N4O
- Molecular Weight : 204.23 g/mol
- CAS Number : 881433-41-6
Research indicates that compounds related to 1,2,4-triazines often exhibit diverse biological activities through various mechanisms. These may include:
- Inhibition of Enzymatic Activity : Similar triazine derivatives have been shown to inhibit specific enzymes involved in metabolic pathways.
- Modulation of Signaling Pathways : Compounds may interact with signaling pathways such as NF-κB, influencing cellular responses to stimuli like lipopolysaccharides (LPS) .
Antiviral Activity
Recent studies have highlighted the antiviral potential of triazine derivatives. For instance, certain analogs have demonstrated significant inhibitory effects against viral replication processes. The structure-activity relationship (SAR) suggests that modifications at specific positions enhance antiviral efficacy .
Cytotoxicity and Selectivity
The cytotoxic effects of 5-((2,4-Dimethylphenyl)amino)-1,2,4-triazin-3-ol have been evaluated in various cell lines. In vitro assays indicate that while some derivatives exhibit low cytotoxicity (CC50 values above 100 μM), they maintain potent antiviral activity (IC50 values in the low micromolar range). For example, a related compound showed an IC50 of 0.27 μM against human adenovirus with a high selectivity index .
Study on NF-κB Activation
A study conducted by researchers assessed the ability of various triazine derivatives to enhance NF-κB activity in response to LPS. Among the tested compounds, 5-((2,4-Dimethylphenyl)amino)-1,2,4-triazin-3-ol was noted for its significant enhancement of NF-κB activity after prolonged exposure (12 hours), suggesting its potential role as an immunomodulator .
Antiviral Efficacy Against HAdV
In another investigation focusing on adenoviral infections, a series of compounds including those structurally similar to 5-((2,4-Dimethylphenyl)amino)-1,2,4-triazin-3-ol were evaluated for their antiviral properties. The findings indicated that certain modifications led to improved antiviral activity while reducing cytotoxicity .
Data Summary
| Activity Type | Compound | IC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|---|
| Antiviral | 5-Dimethylphenyl derivative | 0.27 | 156.8 | >100 |
| NF-kB Activation | Triazine derivative | - | - | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
